REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[C:6]([O:9][CH2:10]C(F)(F)F)[C:5]([F:15])=[C:4]([F:16])[N:3]=1.FC1C(F)=C(OC(CF)CF)C(F)=C(F)N=1>>[CH3:10][O:9][C:6]1[C:7]([F:8])=[C:2]([F:1])[N:3]=[C:4]([F:16])[C:5]=1[F:15]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=NC(=C(C(=C1F)OCC(F)(F)F)F)F
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Name
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2,3,5,6-tetrafluoro-4-(1,3-difluoroprop-2-oxy)pyridine
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=NC(=C(C(=C1F)OC(CF)CF)F)F
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
COC1=C(C(=NC(=C1F)F)F)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |